![molecular formula C18H18N4O2 B2751076 1-(1,3-benzoxazol-2-yl)-N-[(pyridin-2-yl)methyl]pyrrolidine-2-carboxamide CAS No. 2097865-59-1](/img/structure/B2751076.png)
1-(1,3-benzoxazol-2-yl)-N-[(pyridin-2-yl)methyl]pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(1,3-benzoxazol-2-yl)-N-[(pyridin-2-yl)methyl]pyrrolidine-2-carboxamide” is a complex organic molecule that contains several functional groups, including a benzoxazole ring, a pyridine ring, and a pyrrolidine ring . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would be composed of a benzoxazole ring (a fused benzene and oxazole ring), attached to a pyrrolidine ring (a five-membered ring with one nitrogen and four carbon atoms) via a carbonyl group. Additionally, a pyridine ring (a six-membered ring with one nitrogen and five carbon atoms) would be attached to the pyrrolidine ring via a methylene bridge .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. The benzoxazole and pyridine rings are aromatic and might undergo electrophilic substitution reactions. The amide group could participate in hydrolysis or condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar amide group and aromatic rings could impact its solubility, melting point, boiling point, and other properties .Scientific Research Applications
Synthesis Techniques and Chemical Properties
- Research has developed efficient and general methods for synthesizing substituted derivatives related to the core structure of "1-(1,3-benzoxazol-2-yl)-N-[(pyridin-2-yl)methyl]pyrrolidine-2-carboxamide," emphasizing the importance of such compounds in chemical synthesis and the exploration of their chemical properties. For instance, a three-component, one-pot synthesis approach has been devised for creating 1,8-naphthyridine and isoxazole derivatives, showcasing the versatility of pyridine and benzoxazole frameworks in heterocyclic chemistry (Guleli et al., 2019).
Potential Therapeutic Applications
- The compound's derivatives have been explored for their potential as key intermediates in the preparation of pharmaceutical agents, such as antibiotics targeting respiratory tract infections. This highlights the compound's significance in the development of new medications for treating bacterial infections, including those caused by multidrug-resistant organisms (Lall et al., 2012).
Biological Activity and Molecular Docking
- Studies have also extended into the molecular docking and in vitro screening of novel pyridine and fused pyridine derivatives, derived from the core structure for antimicrobial and antioxidant activities. This research is indicative of the compound's potential utility in discovering new agents with therapeutic properties against various diseases (Flefel et al., 2018).
Luminescent Properties and Material Science Applications
- The structural analogs of "this compound" have been investigated for their luminescent properties, forming nano-aggregates with enhanced emission in aqueous solutions. These findings point to potential applications in material science, particularly in the development of new luminescent materials (Srivastava et al., 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c23-17(20-12-13-6-3-4-10-19-13)15-8-5-11-22(15)18-21-14-7-1-2-9-16(14)24-18/h1-4,6-7,9-10,15H,5,8,11-12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHLVXCQWPCLAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
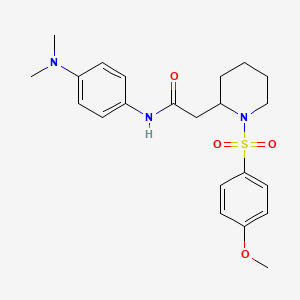
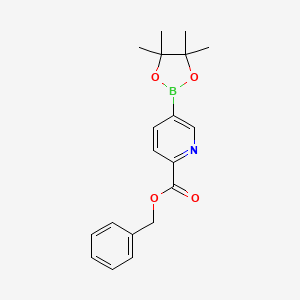
![[(3,4-Dimethoxypyridin-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)
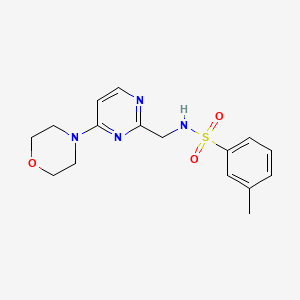
methanone](/img/structure/B2751000.png)
![N-(2-chloro-4-fluorobenzyl)-2-[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2751002.png)
![7-(2-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2751003.png)
![2-Phenyl-1-[(E)-2-phenylethenyl]sulfonylpyrrolidine](/img/structure/B2751005.png)
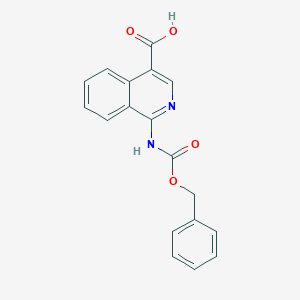
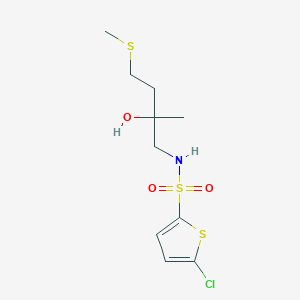
![1,3,7-trimethyl-8-(4-(2-morpholinoethoxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2751009.png)

![1-(1,2-Dimethylindol-3-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B2751014.png)

